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Technical Support Center: Honeycomb
Composite Manufacturing
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in minimizing

manufacturing defects in honeycomb composites.

Troubleshooting Guides
This section addresses common issues encountered during the manufacturing of honeycomb

composites.

Issue: Poor adhesive bonding between the facesheet and the honeycomb core.

Question: What are the common causes of poor adhesion between the facesheet and the

honeycomb core?

Answer: Poor adhesion can stem from several factors:

Inadequate Surface Preparation: Contamination of the bonding surfaces with dust, grease,

oil, or release agents is a primary cause of weak bonds.[1][2] Polypropylene honeycomb

cores, having low surface energy, require special treatment to ensure good adhesion.[1]
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Improper Adhesive Selection: The chosen adhesive must be compatible with both the

facesheet and core materials.[2][3][4] Different core materials like aluminum, Nomex, or

thermoplastics have different surface properties that affect adhesive compatibility.[4]

Incorrect Curing Conditions: The adhesive's curing temperature and time are critical.[1][3]

Most adhesives have an optimal curing temperature range, and deviation can lead to

incomplete curing and a weak bond.[1]

Environmental Factors: Temperature and humidity can interfere with the curing process

and bond formation. High humidity can slow down the curing of some adhesives, while low

humidity might cause others to dry too quickly.[1][3]

Question: How can I improve the bond strength between the facesheet and honeycomb

core?

Answer: To enhance bond strength, consider the following:

Thorough Surface Preparation: Clean the surfaces of the honeycomb core and facesheets

meticulously to remove any contaminants.[1][2] For materials with low surface energy like

polypropylene, surface treatments may be necessary to increase adhesion.[1]

Proper Adhesive Application: Apply the adhesive evenly and ensure the correct amount is

used.[1] A roller or squeegee can help in achieving a uniform bond line and removing

trapped air bubbles.[1]

Optimized Curing Cycle: Adhere strictly to the adhesive manufacturer's recommended

curing schedule, including temperature and pressure.[1][3]

Controlled Environment: Maintain the recommended temperature and humidity levels

during the application and curing process.[1][3]

Issue: Presence of voids or porosity in the composite laminate.

Question: What leads to the formation of voids in honeycomb composites?

Answer: Voids are typically a result of the manufacturing process and can be caused by:
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Trapped Air and Volatiles: Air can get trapped between layers during layup.[5] Moisture

and other volatile compounds absorbed by the uncured resin can also lead to void

formation during the cure cycle.[6]

Insufficient Resin Flow: If the resin viscosity is too high or the cure pressure is too low, the

resin may not flow properly to fill all the spaces between the fibers.

Inadequate Compaction: Insufficient pressure during the cure cycle can lead to poor

consolidation of the composite layers, leaving voids.[7]

Out-of-Autoclave (OOA) Processing: OOA prepregs are more susceptible to air

entrapment due to the reliance on vacuum bag pressure for compaction.[8][9]

Question: What strategies can I employ to minimize void content?

Answer: To reduce the percentage of voids in your composites:

Debulking: Periodically applying vacuum pressure to the layup before curing can help

remove trapped air.[5]

Optimized Cure Cycle: A carefully controlled cure cycle with appropriate temperature and

pressure ramps can help in evacuating volatiles before the resin gels.[7][8] For aerospace

applications, a void content of around 1% is generally acceptable.[10]

Proper Material Handling: Store prepregs in a controlled environment to minimize moisture

absorption.[5][6] Ensure prepreg has warmed to room temperature before use to prevent

condensation.[5]

Use of Semi-permeable Membranes: In OOA processing, a semi-permeable membrane

can help maintain resin pressure and mitigate porosity.[8]

Issue: Core crush or damage during manufacturing.

Question: What causes the honeycomb core to crush during the curing process?

Answer: Core crush is a significant manufacturing defect that can occur during the autoclave

curing process.[11] It is often caused by excessive pressure being applied before the resin
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has sufficiently cured to stabilize the core. The pushing force from the compacting pressure

on the chamfered edges of the panel can cause the honeycomb cells to collapse.[11]

Question: How can I prevent core crush?

Answer: To prevent core crush, it is important to:

Optimize the Cure Cycle: Carefully control the application of pressure and temperature.

The pressure should be applied gradually as the resin viscosity decreases and then

increases during curing.

Use Appropriate Tooling: The design of the mold and any supporting structures is crucial in

distributing the pressure evenly and preventing localized stress on the honeycomb core.

Select the Right Core Density: Higher density cores are more resistant to crushing. The

choice of core density should be a balance between weight requirements and the ability to

withstand the manufacturing process.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of manufacturing defects in honeycomb composites?

A1: The most prevalent manufacturing defects include:

Delamination/Disbond: Separation of the facesheet from the honeycomb core or between

composite layers.

Voids/Porosity: Small empty spaces within the composite laminate.[10]

Resin-Rich or Resin-Starved Areas: An incorrect amount of resin in the laminate.

Core Crush: Collapse or damage of the honeycomb core cells.[11]

Wrinkles or Fiber Misalignment: Deformities in the fiber orientation.

Q2: How can I non-destructively inspect for these defects?

A2: Several non-destructive testing (NDT) methods are available:
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Ultrasonic Testing (UT): This is a widely used method for detecting delaminations, disbonds,

and voids.[12][13][14] Both pulse-echo and through-transmission techniques can be used.

[13]

Thermography: Active thermography, including pulsed and lock-in techniques, is effective for

inspecting large areas for disbonds and delaminations.[15][16][17]

Shearography: This laser-based technique is sensitive to surface and subsurface defects,

particularly disbonds.

X-ray Computed Tomography (CT): Provides detailed 3D images of the internal structure,

allowing for the detection of various defects.

Q3: What are the key parameters to control during the autoclave curing process?

A3: The critical parameters to control during an autoclave cure cycle are:

Temperature: The rate of temperature increase (ramp rate), the hold temperatures (dwells),

and the rate of cooling.[18][19]

Pressure: The applied autoclave pressure and the vacuum pressure inside the bag.[18][19]

Time: The duration of each stage of the cure cycle.[18][19]

Q4: What is the importance of the adhesive fillet in a honeycomb sandwich structure?

A4: The adhesive fillet is the small bead of adhesive that forms at the interface between the

honeycomb cell wall and the facesheet. A well-formed fillet is crucial for transferring load

effectively between the core and the facesheets and ensuring a strong bond. The shape and

size of the fillet can be influenced by the adhesive properties and the curing process.

Data Presentation
Table 1: Typical Autoclave Cure Cycle Parameters for a Honeycomb Composite Panel
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Parameter Value Purpose

Initial Vacuum > 22 inHg
To remove trapped air and

volatiles.

Pressure 45 - 85 psi
To consolidate the laminate

and suppress void growth.

Heat-up Rate 1 - 5 °F/min
To control the resin viscosity

and flow.

Dwell Temperature 1 250 °F (121 °C)
To allow for further resin flow

and wetting.

Dwell Time 1 60 - 120 min
To ensure complete wetting of

the fibers.

Dwell Temperature 2 350 °F (177 °C)
To achieve full cure of the

resin.

Dwell Time 2 120 - 180 min
To ensure complete cross-

linking of the polymer.

Cool-down Rate < 5 °F/min
To minimize residual thermal

stresses.

Table 2: Acceptable Void Content in Carbon Fiber Reinforced Polymer (CFRP) Composites

Application Acceptable Void Content (%)

Aerospace (Critical Structures) < 1%

Aerospace (Non-critical Structures) 1 - 2%

Automotive & Industrial < 5%

Experimental Protocols
Methodology 1: Flatwise Tensile Strength Testing (ASTM C297)
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This test method determines the flatwise tensile strength of the core, the bond between the

core and facings, or the facings of an assembled sandwich panel.[20][21][22][23]

Specimen Preparation:

Cut test specimens from the sandwich panel. For discontinuous cellular cores like

honeycomb, the specimen geometry is based on the cell size.[24] For continuous bonded

surfaces, the minimum facing size is 625 mm² (1.0 in²).[24]

Bond thick loading blocks to the facings of the test specimen using a suitable adhesive.

Allow the adhesive to cure completely as per the manufacturer's instructions.

Test Procedure:

Mount the specimen with the bonded loading blocks in the grips of a universal testing

machine.

Apply a tensile load normal to the plane of the sandwich panel at a constant rate of

crosshead displacement. The standard speed is 0.50 mm/min (0.020 in/min), or a speed

that produces failure within 3 to 6 minutes.[24]

Record the maximum load sustained by the specimen.

Data Analysis:

Calculate the flatwise tensile strength by dividing the maximum load by the cross-sectional

area of the specimen.

The failure mode should be internal to the sandwich construction (e.g., core failure or

core-to-facing bond failure). Failure of the bond between the loading block and the

sandwich is not an acceptable failure mode.[23]

Methodology 2: Core Shear Properties by Beam Flexure (ASTM C393)

This test method is used to determine the core shear properties of flat sandwich constructions.

[1][2][25][26][27]
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Specimen Preparation:

Prepare rectangular beam specimens from the sandwich panel.

Test Procedure:

Place the specimen on the support rollers of a three- or four-point bending fixture in a

universal testing machine.[2][26]

Apply a compressive load at a constant crosshead speed, typically 5 mm/min.[2]

Record the maximum force and the deflection at the center of the beam.

Observe and record the failure mode, which should ideally be core shear failure.[2]

Data Analysis:

Calculate the core shear stress using the appropriate formula for the bending configuration

used.[2]

The core shear modulus can also be determined from the load-deflection data.[2]

Methodology 3: Flatwise Compressive Properties of Sandwich Cores (ASTM C365)

This test method covers the determination of the compressive strength and modulus of

sandwich cores.[7][28][29][30][31]

Specimen Preparation:

Prepare square or circular specimens of the sandwich core material. For discontinuous

cellular cores, each specimen should have a minimum of 60 cells.[30] For continuous

bonding surfaces, the minimum facing area should be 625 mm².[30]

Test Procedure:

Place the specimen between the compression platens of a universal testing machine.
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Apply a compressive force normal to the plane of the facings at a constant rate, aiming for

failure within three to six minutes. The standard speed is 0.50 mm/min.[30]

Data Analysis:

Calculate the flatwise compressive strength by dividing the maximum load by the cross-

sectional area of the specimen.

The compressive modulus can be determined from the stress-strain curve.
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Caption: Workflow for defect mitigation in honeycomb composite manufacturing.
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Caption: Causes and effects of porosity in honeycomb composites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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